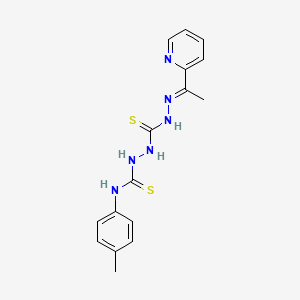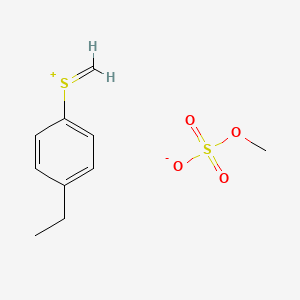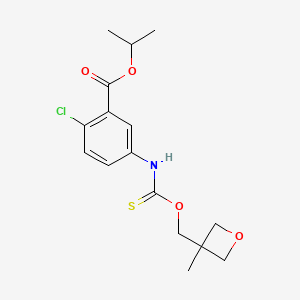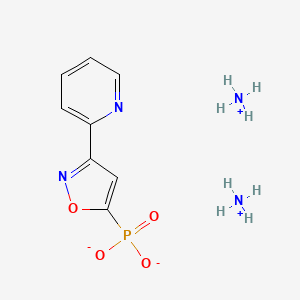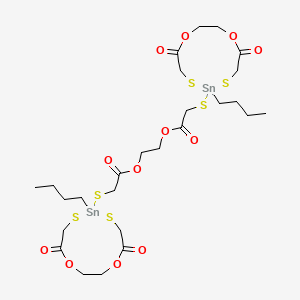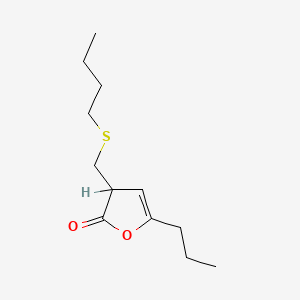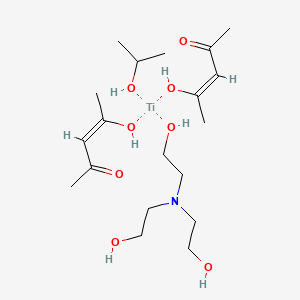
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is a complex organic compound with a unique structure that includes multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include precursors for the acrylate group and the polyether backbone.
Formation of the Polyether Backbone: The polyether backbone is synthesized through a series of etherification reactions, where alcohols react with alkyl halides under basic conditions.
Introduction of the Acrylate Group: The acrylate group is introduced through esterification reactions, where carboxylic acids react with alcohols in the presence of acid catalysts.
Final Assembly: The final step involves the coupling of the polyether backbone with the acrylate group, typically through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the etherification and esterification reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as distillation, crystallization, and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the acrylate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols.
Applications De Recherche Scientifique
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of polymers with unique properties.
Materials Science: The compound’s structure allows for the creation of materials with specific mechanical and thermal properties.
Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate involves:
Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl methacrylate
- 1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl butyrate
Uniqueness
1,4,12-Trimethyl-14-oxo-8-(2-((1-oxoallyl)oxy)propoxy)-3,6,10,13-tetraoxahexadec-15-en-1-yl acrylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Propriétés
Numéro CAS |
94160-32-4 |
|---|---|
Formule moléculaire |
C24H38O10 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
1-[2-(2-prop-2-enoyloxypropoxy)-3-[2-(2-prop-2-enoyloxypropoxy)propoxy]propoxy]propan-2-yl prop-2-enoate |
InChI |
InChI=1S/C24H38O10/c1-8-22(25)32-18(5)12-29-16-21(31-14-20(7)34-24(27)10-3)15-28-11-17(4)30-13-19(6)33-23(26)9-2/h8-10,17-21H,1-3,11-16H2,4-7H3 |
Clé InChI |
PWFXFAXUOCRECU-UHFFFAOYSA-N |
SMILES canonique |
CC(COCC(COCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C)OCC(C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)
